Technical Guide: H-d-beta-hophe(4-cl)-oh.hcl ( (R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride)
Technical Guide: H-d-beta-hophe(4-cl)-oh.hcl ( (R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-d-beta-hophe(4-cl)-oh.hcl, chemically known as (R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride, is a para-chlorinated derivative of β-phenylalanine. This technical guide provides a comprehensive overview of its chemical properties, biological activity as a GABAB receptor antagonist, and relevant experimental protocols. This compound is a valuable tool for neuroscience research, particularly in the study of GABAergic neurotransmission and its role in various physiological and pathological processes.
Chemical Properties
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride is a chiral molecule. The quantitative data available for the free base and related compounds are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H11Cl2NO2 | N/A |
| Molecular Weight | 236.10 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Chirality | (R)-enantiomer | N/A |
| Synonyms | H-D-beta-Homophenylalanine(4-Cl)-OH HCl, (R)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl | N/A |
Biological Activity
The racemic mixture of 3-amino-3-(4-chlorophenyl)propanoic acid has been identified as a weak but specific antagonist of the GABAB receptor.[1][2]
Quantitative Biological Data
The antagonist potency is expressed by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Parameter | Value | Assay System | Source |
| pA2 (racemic) | 3.5 | Guinea pig ileum | [1][2] |
Note: Biological data for the pure (R)-enantiomer (H-d-beta-hophe(4-cl)-oh.hcl) is not currently available in the public domain. The activity of individual enantiomers can vary significantly.
Mechanism of Action & Signaling Pathway
As a GABAB receptor antagonist, (R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride competitively binds to the GABAB receptor, preventing the endogenous ligand GABA from binding and activating the receptor.[3] This blockade inhibits the downstream signaling cascade typically initiated by GABAB receptor activation.
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[3] Their activation leads to the inhibition of adenylyl cyclase and the regulation of ion channels, resulting in neuronal hyperpolarization and reduced excitability.[3] By blocking these receptors, antagonists like H-d-beta-hophe(4-cl)-oh.hcl can increase neuronal excitability and modulate the release of excitatory neurotransmitters such as glutamate.[3]
Visualized Signaling Pathway
Caption: GABAB Receptor Antagonist Signaling Pathway.
Experimental Protocols
Synthesis of racemic 3-Amino-3-(4-chlorophenyl)propanoic acid[4]
This protocol describes a general method for the synthesis of the racemic compound. Enantioselective synthesis or chiral separation would be required to obtain the pure (R)-enantiomer.
Materials:
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p-Chlorobenzaldehyde
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Malonic acid
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Ammonium acetate
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Ethanol
Procedure:
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A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (40.0 mmol), and ammonium acetate (52.0 mmol) in ethanol is prepared.
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The mixture is heated under reflux for several hours.
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The reaction mixture is then cooled, and the resulting white precipitate is filtered off.
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The precipitate is washed with cold ethanol.
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After drying under reduced pressure, the crude racemic 3-amino-3-(4-chlorophenyl)propanoic acid is obtained as a colorless solid.
Determination of pA2 in Guinea Pig Ileum[1]
This protocol outlines the general procedure for determining the antagonist potency at the GABAB receptor using an isolated tissue bath preparation.
Experimental Workflow:
Caption: Workflow for pA2 Determination.
Procedure:
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Isolate a segment of the terminal ileum from a guinea pig and place it in a modified Krebs solution.
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Prepare longitudinal muscle strips and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
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Connect the tissue to an isometric force transducer to record contractions.
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Allow the preparation to equilibrate for a set period.
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Generate a cumulative concentration-response curve for the GABAB agonist (e.g., GABA or baclofen) to establish a control response.
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After washing the tissue and allowing it to return to baseline, incubate the preparation with a known concentration of H-d-beta-hophe(4-cl)-oh.hcl for a sufficient time to reach equilibrium.
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In the presence of the antagonist, re-determine the concentration-response curve for the agonist.
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Repeat this procedure with at least two other concentrations of the antagonist.
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Calculate the dose-ratios for each antagonist concentration.
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Construct a Schild plot by plotting the log of (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.
Conclusion
H-d-beta-hophe(4-cl)-oh.hcl is a specific antagonist of the GABAB receptor. While quantitative data for the pure (R)-enantiomer is limited, the racemic mixture demonstrates weak antagonism. The provided synthesis and pharmacological evaluation protocols offer a foundation for further investigation of this compound's properties and its potential as a research tool in the field of neuroscience and drug development. Further studies are warranted to elucidate the specific activity of the (R)-enantiomer and its potential therapeutic applications.
